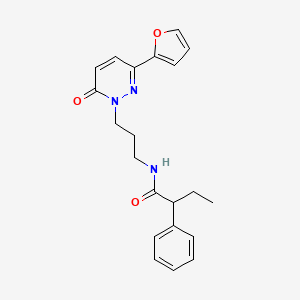
N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenylbutanamide is a complex organic compound that features a furan ring, a pyridazinone moiety, and a phenylbutanamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenylbutanamide typically involves multi-step organic synthesis. One common route starts with the preparation of the furan-2-yl intermediate, which is then coupled with a pyridazinone derivative. The final step involves the attachment of the phenylbutanamide group.
Preparation of Furan-2-yl Intermediate: This can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions.
Formation of Pyridazinone Derivative: This step often involves the reaction of hydrazine derivatives with diketones or similar compounds under reflux conditions.
Coupling Reaction: The furan-2-yl intermediate is then coupled with the pyridazinone derivative using coupling agents like EDCI or DCC in the presence of a base such as triethylamine.
Final Amidation: The phenylbutanamide group is introduced through an amidation reaction, typically using an amine and an acid chloride or anhydride under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines under hydrogenation conditions.
Substitution: The phenylbutanamide group can participate in electrophilic aromatic substitution reactions, introducing various functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles like halogens (Br2, Cl2) in the presence of Lewis acids (AlCl3).
Major Products
Oxidation: Furanones, carboxylic acids.
Reduction: Dihydropyridazines.
Substitution: Halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenylbutanamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the furan and pyridazinone rings suggests possible interactions with biological targets such as enzymes or receptors.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its ability to undergo various chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenylbutanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and pyridazinone rings could facilitate binding to these targets through hydrogen bonding, π-π interactions, or hydrophobic effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-(furan-2-yl)propyl)-2-phenylbutanamide: Lacks the pyridazinone moiety, potentially altering its reactivity and biological activity.
N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide: Similar structure but with an acetamide group instead of phenylbutanamide, which could affect its chemical properties and applications.
Uniqueness
N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenylbutanamide is unique due to the combination of the furan, pyridazinone, and phenylbutanamide groups in a single molecule
Propiedades
IUPAC Name |
N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-2-17(16-8-4-3-5-9-16)21(26)22-13-7-14-24-20(25)12-11-18(23-24)19-10-6-15-27-19/h3-6,8-12,15,17H,2,7,13-14H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIUQBOZLQPMQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













